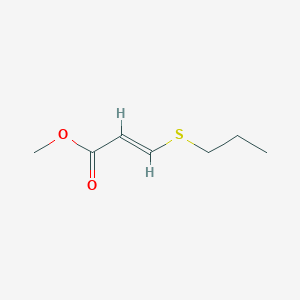
methyl 3-(propylsulfanyl)prop-2-enoate, E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(propylsulfanyl)prop-2-enoate, E is an organic compound with the molecular formula C7H12O2S. It is also known by its IUPAC name, methyl (E)-3-(propylthio)acrylate. This compound is characterized by the presence of a propylsulfanyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(propylsulfanyl)prop-2-enoate, E can be synthesized through various methods. One common approach involves the reaction of propyl mercaptan with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Propyl mercaptan and methyl acrylate.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like ethanol or methanol.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-50°C.
Product Isolation: The product is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
Methyl 3-(propylsulfanyl)prop-2-enoate, E undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(propylsulfanyl)prop-2-enoate, E has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate, E involves its ability to participate in nucleophilic and electrophilic reactions. The propylsulfanyl group can act as a nucleophile, while the ester group can undergo electrophilic attack. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of diverse chemical structures .
類似化合物との比較
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a phenyl group instead of a propylsulfanyl group.
Methyl 3-(propylthio)propanoate: Similar but with a saturated propanoate moiety instead of an unsaturated prop-2-enoate moiety.
Uniqueness
Methyl 3-(propylsulfanyl)prop-2-enoate, E is unique due to its combination of an unsaturated ester and a propylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
特性
IUPAC Name |
methyl (E)-3-propylsulfanylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-3-5-10-6-4-7(8)9-2/h4,6H,3,5H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBCMOLFGDPTM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














